2,3,5-Trichloroquinoxaline
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Overview
Description
2,3,5-Trichloroquinoxaline is a heterocyclic compound that has garnered significant attention in various fields of research due to its unique chemical structure and biological properties. It is a chlorinated derivative of quinoxaline, which is a bicyclic aromatic compound containing a pyrazine ring fused with a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trichloroquinoxaline typically involves the chlorination of quinoxaline derivatives. One common method is the reaction of quinoxaline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 3, and 5 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trichloroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoxalines, while oxidation and reduction can lead to quinoxaline oxides or reduced quinoxalines .
Scientific Research Applications
2,3,5-Trichloroquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3,5-Trichloroquinoxaline involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to various biological effects. For example, it has been shown to inhibit kinase activity, which plays a crucial role in cell signaling pathways. The compound’s chlorinated structure allows it to interact with these targets effectively, leading to its observed biological activities .
Comparison with Similar Compounds
- 2,3,6-Trichloroquinoxaline
- 2,3-Dichloroquinoxaline
- 4,6,7-Trichloroquinoline
- 2-Methyl-4,5,7-trichloroquinoline
Comparison: 2,3,5-Trichloroquinoxaline is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Compared to 2,3,6-Trichloroquinoxaline, it has different reactivity and biological activity due to the position of the chlorine atoms. Similarly, other trichloroquinoline derivatives have different substitution patterns, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
2,3,5-trichloroquinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2/c9-4-2-1-3-5-6(4)13-8(11)7(10)12-5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUXLHCHAWOMEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C(=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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